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Compound of Interest

Compound Name: 1,3-Cyclopentanediol

Cat. No.: B3029237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Cyclopentanediol, a versatile building block in organic synthesis. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition. This information is crucial for

the unambiguous identification and characterization of this compound in various research and

development settings.

Spectroscopic Data Summary
The spectroscopic data for a mixture of cis- and trans-1,3-Cyclopentanediol, as well as for the

individual isomers, have been compiled from various spectral databases. The key quantitative

data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the

hydrogen and carbon atoms, respectively, within the 1,3-Cyclopentanediol molecule.

¹H NMR Data (Mixture of cis and trans isomers)
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Chemical Shift (δ) ppm Multiplicity

1.4 - 2.2 m

3.6 (OH) br s

4.3 m

¹³C NMR Data (Mixture of cis and trans isomers)

Chemical Shift (δ) ppm

23.5

35.5

44.5

73.0

Note: The broadness and multiplicity of the peaks in the ¹H NMR spectrum are indicative of a

mixture of isomers and the presence of hydroxyl protons, which can undergo chemical

exchange.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 1,3-Cyclopentanediol is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretching vibration of the hydroxyl groups.

IR Spectral Data (Mixture of cis and trans isomers)
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Wavenumber (cm⁻¹) Description

3350 O-H stretch (broad)

2950 C-H stretch

1450 C-H bend

1050 C-O stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The mass

spectrum of 1,3-Cyclopentanediol shows a molecular ion peak corresponding to its molecular

weight.

Mass Spectrometry Data (cis-1,3-Cyclopentanediol)

m/z Relative Intensity (%)

102 5

84 100

69 40

57 85

41 70

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
A sample of 1,3-Cyclopentanediol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or deuterium oxide (D₂O), and transferred to an NMR tube. The spectrum is acquired
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on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0

to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 100 ppm, is used.

Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

liquid sample of 1,3-Cyclopentanediol, a thin film is prepared between two salt plates (e.g.,

NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared. The spectrum is

typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the ion source, where it is vaporized and

bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions

are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1,3-Cyclopentanediol.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b3029237#spectroscopic-data-for-1-3-
cyclopentanediol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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